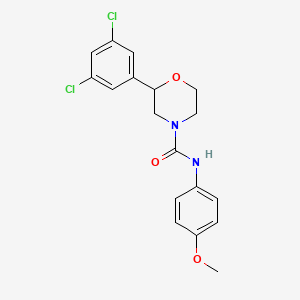

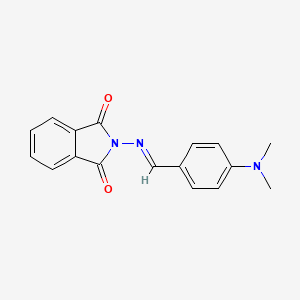

2-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)morpholine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes including condensation, amination, and cyclization reactions. For example, similar compounds have been synthesized by condensing specific carboxylic acids with amines prepared from difluorobenzonitrile by amination with morpholine, followed by cyclization with hydrazine hydrate (Lu et al., 2021). These methods highlight the complexity and precision required in synthesizing compounds within this chemical class.

Molecular Structure Analysis

The determination of the crystal structure of these compounds provides insight into their molecular geometry, which is crucial for understanding their chemical behavior and potential interactions. For instance, compounds with similar structural frameworks have been found to possess significant inhibitory activity against some cancer cell lines, suggesting the importance of their specific molecular arrangements (Ji et al., 2018).

Scientific Research Applications

Anti-Obesity Properties

A study by Srivastava et al. (2007) on diaryl dihydropyrazole-3-carboxamides, related in structure to 2-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)morpholine-4-carboxamide, showed significant in vivo anti-obesity activity. These compounds demonstrated appetite suppression and body weight reduction in animal models, attributed to their CB1 antagonistic activity. Molecular modeling studies supported these findings, indicating a potential application of similar compounds in obesity treatment (Srivastava et al., 2007).

Antiproliferative Activity in Cancer Research

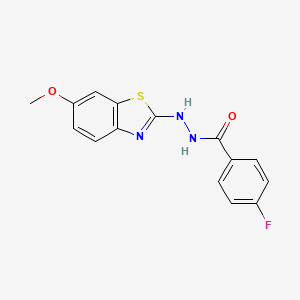

Lu et al. (2021) synthesized a compound structurally related to 2-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)morpholine-4-carboxamide, showing significant inhibitory activity against some cancer cell lines. The compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, exhibited notable antiproliferative effects, suggesting potential use in cancer research and treatment (Lu et al., 2021).

Medical Imaging Development

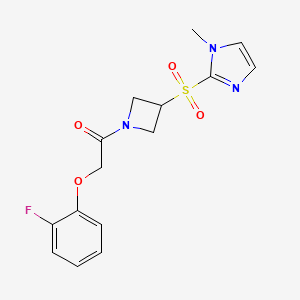

Tobiishi et al. (2007) researched methoxy and fluorine analogs of a structurally similar compound, aiming to develop tracers for medical imaging. The study involved evaluating the potency of these analogs in inhibiting the binding of the CB1 antagonist for potential use in positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor. This study indicates a potential application in developing medical imaging tools (Tobiishi et al., 2007).

Analgesic and Anti-inflammatory Agents

Abu‐Hashem et al. (2020) synthesized novel compounds, including morpholine derivatives, for potential use as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities. These compounds showed high inhibitory activity on COX-2 selectivity, suggesting a possible application in developing new analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Chemical Synthesis and Structural Analysis

Research by Bin (2011) focused on synthesizing a morpholine derivative, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, which could be relevant in understanding the chemical properties and synthesis processes of similar compounds like 2-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)morpholine-4-carboxamide (Bin, 2011).

properties

IUPAC Name |

2-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O3/c1-24-16-4-2-15(3-5-16)21-18(23)22-6-7-25-17(11-22)12-8-13(19)10-14(20)9-12/h2-5,8-10,17H,6-7,11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLVKQRSGDGRIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)morpholine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2487967.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487969.png)

![(Z)-2-(phenylthio)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2487973.png)

![(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone](/img/structure/B2487975.png)

![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)

![1-(naphthalen-2-ylmethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2487986.png)